molecular formula C14H12N2O2 B11942738 Methyl 4-[(e)-phenyldiazenyl]benzoate CAS No. 2918-88-9

Methyl 4-[(e)-phenyldiazenyl]benzoate

Cat. No.: B11942738
CAS No.: 2918-88-9
M. Wt: 240.26 g/mol
InChI Key: SUFXZYCPKGRJIZ-UHFFFAOYSA-N
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Description

Methyl 4-(phenylazo)benzoate is an organic compound with the molecular formula C14H12N2O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Industrial Production Methods

Industrial production of methyl 4-(phenylazo)benzoate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(phenylazo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the cleavage of the N=N bond and the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Methyl 4-(phenylazo)benzoate can be compared with other azo compounds, such as:

  • Methyl 4-(4-methylphenylazo)benzoate
  • Methyl 4-(4-chlorophenylazo)benzoate
  • Methyl 4-(4-bromophenylazo)benzoate

These compounds share similar chemical structures but differ in their substituents on the aromatic rings, which can influence their chemical reactivity and applications. Methyl 4-(phenylazo)benzoate is unique due to its specific substituents, which confer distinct properties and applications .

Properties

CAS No.

2918-88-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C14H12N2O2/c1-18-14(17)11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

SUFXZYCPKGRJIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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